tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a cyano group, and a fluoro-substituted biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate typically involves multiple steps, including the formation of the biphenyl core, introduction of the cyano and fluoro groups, and finally, the attachment of the tert-butyl carbamate group. Common synthetic routes may involve:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the tert-Butyl Carbamate Group: This step typically involves the reaction of the biphenyl derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, especially at positions ortho or para to the fluoro and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The biphenyl core provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((4’-cyano-[1,1’-biphenyl]-4-yl)methyl)carbamate
- tert-Butyl ((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate
- tert-Butyl ((4’-cyano-3’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate is unique due to the presence of both cyano and fluoro groups on the biphenyl core. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[[4-(4-cyano-3-fluorophenyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-19(2,3)24-18(23)22-12-13-4-6-14(7-5-13)15-8-9-16(11-21)17(20)10-15/h4-10H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWJJEQVFZIQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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